molecular formula C7H7N3 B019720 5-Amino-7-azaindole CAS No. 100960-07-4

5-Amino-7-azaindole

Cat. No. B019720
M. Wt: 133.15 g/mol
InChI Key: PLWBENCHEUFMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-7-azaindole has been achieved through various methods, demonstrating the compound's accessibility for research and industrial purposes. Pearson and Nandan (2006) developed a practical, efficient synthesis route for 5-Amino-7-azaindole, highlighting its feasibility for large-scale production (Pearson & Nandan, 2006). Additionally, innovative approaches like the Rh(iii)-catalyzed synthesis via C-H activation and annulative coupling of aminopyridines with alkynes have been explored, offering regioselective and functional group tolerant methodologies for constructing various 7-azaindoles (Kim & Hong, 2015).

Molecular Structure Analysis

The molecular structure of 5-Amino-7-azaindole plays a critical role in its chemical reactivity and physical properties. Studies have delved into its photophysical properties, revealing how solvent, pH, and temperature influence its behavior, crucial for its application as an optical probe and in peptide synthesis (Negrerie, Gai, Bellefeuille, & Petrich, 1991).

Scientific Research Applications

  • Drug Discovery

    • The 7-azaindole building block has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
    • The methods of application involve advances in metal-catalyzed chemistry, which have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
    • The results of these applications are potential pharmacophores for various therapeutic targets .
  • Medicinal Chemistry

    • Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .
    • A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed. These can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .
    • The chemoselectivity is counterion dependent, with LiN (SiMe 3) 2 generating 7-azaindolines and KN (SiMe 3) 2 furnishing 7-azaindoles . A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .
  • Functionalization of 7-azaindoles

    • The 7-azaindole building block has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research .
    • Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
    • The results of these applications are potential pharmacophores for various therapeutic targets .
  • Synthesis of Azaindoles

    • The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .
    • Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
    • Novel synthetic methods for azaindole core units have been developed. By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
  • Inhibitors for Gastrointestinal Protozoal Parasite

    • New 7-azaindole derivatives were discovered as promising inhibitors for the gastrointestinal protozoal parasite Giardia duodenalis .
    • The inhibitors were developed via a double Sonogashira reaction, using dihalogenated aminopyridines .
  • Design of Kinase Inhibitors

    • The azaindole framework is used in the design of kinase inhibitors .
    • Anaplasmic Lymphoma Kinase (ALK) is a transmembrane receptor tyrosine kinase (RTK) pharmacologically involved in brain development which exerts its effects on specific neurons in the nervous system .
  • Functionalization of 7-azaindoles

    • The 7-azaindole building block has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research .
    • Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
    • The results of these applications are potential pharmacophores for various therapeutic targets .
  • Synthesis of Azaindoles

    • The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .
    • Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
    • Novel synthetic methods for azaindole core units have been developed. By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
  • Inhibitors for Gastrointestinal Protozoal Parasite

    • New 7-azaindole derivatives were discovered as promising inhibitors for the gastrointestinal protozoal parasite Giardia duodenalis .
    • The inhibitors were developed via a double Sonogashira reaction, using dihalogenated aminopyridines .
  • Design of Kinase Inhibitors

    • The azaindole framework is used in the design of kinase inhibitors .
    • Anaplasmic Lymphoma Kinase (ALK) is a transmembrane receptor tyrosine kinase (RTK) pharmacologically involved in brain development which exerts its effects on specific neurons in the nervous system .

Safety And Hazards

5-Amino-7-azaindole is harmful if swallowed and may be harmful in contact with skin . It causes serious eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

The azaindole chemical scaffold has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBENCHEUFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471009
Record name 5-Amino-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-7-azaindole

CAS RN

100960-07-4
Record name 5-Amino-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-bromo-1H-pyrrolo[2,3-b]pyridine (6.0 g, 30.45 mmol) in ammonium hydroxide (120 mL) was treated with copper sulphate pentahydrate (1.50 g, 6.09 mmol, 0.2 eq) and heated in a sealed tube overnight. The reaction was diluted with EtOAc and the insoluble black solid was filtered off. The filtrate was extracted (EtOAc/Water) and the organic layer washed with saturated aqueous ammonium chloride, followed by water and brine. The organics were dried over magnesium sulphate, filtered and evaporated to dryness to give the product as a pale brown solid (2.57 g, 63%)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

2.675 g 5-Nitro-1H-pyrrolo[2,3-b]pyridine in 200 ml THF were hydrogenated over 1.0 g Platinum on carbon at atmospheric pressure for 3 hrs at RT (with thin layer chromatography (TLC) control). The catalyst was removed by filtration, the filtrate was evaporated and the residue purified by chromatography on silica in ethyl acetate/heptane mixtures.
Quantity
2.675 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SE Pearson, S Nandan - Synthesis, 2005 - thieme-connect.com
… A recent patent application by Bristol-Myers Squibb [2] describes the introduction of the 5-amino-7-azaindole moiety into a molecule indirectly, involving lithiation and protecting group chemistry. We …
Number of citations: 27 www.thieme-connect.com
MM Robison, BL Robison, FP Butler - Journal of the American …, 1959 - ACS Publications
… The latter spectrum closelyresembles that of the 5-amino7-azaindole, and the bathochromic shift of the absorption peaks observed on changing to a medium of higher pH is …
Number of citations: 30 pubs.acs.org
PV Bhat, RT Dere, S Ravikumar… - … Process Research & …, 2015 - ACS Publications
… However, isolation and purification of 5-nitro-7-azaiondole 6 was found to be problematic and 5-amino-7-azaindole 15 was isolated in four steps. We found this procedure promising for …
Number of citations: 5 pubs.acs.org
JJ Song, JT Reeves, F Gallou, Z Tan, NK Yee… - Chemical Society …, 2007 - pubs.rsc.org
… of aminoalkyne 11 in their synthesis of 5-amino-7-azaindole. Compound 11 was derived from … Subsequent hydrogenation of the nitro group gave the target 5-amino-7-azaindole 12 in 75…
Number of citations: 215 pubs.rsc.org
A Ermoli, A Bargiotti, MG Brasca… - Journal of medicinal …, 2009 - ACS Publications
… Reduction of the nitro group of derivative 35 by catalytic hydrogenation, followed by chromatographic separation of the (E,Z) mixture 38, yields 5-amino-7-azaindole 39. Access to …
Number of citations: 65 pubs.acs.org
NM Barl - 2014 - edoc.ub.uni-muenchen.de
The first part of this work focused on the development of a convenient and general regioselective functionalization of all ring positions of the 7-azaindole scaffold. To this end, starting …
Number of citations: 5 edoc.ub.uni-muenchen.de
R Ruel, C Thibeault, A L'Heureux, A Martel… - Bioorganic & medicinal …, 2008 - Elsevier
We report herein a series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines as inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase. …
Number of citations: 25 www.sciencedirect.com
MMP Martins - 2019 - run.unl.pt
… In the same year, Pearson and Nandan investigated the microwave assisted copper-mediated cyclization to achieve 5-amino-7-azaindole from a Sonogashira reaction product with the …
Number of citations: 0 run.unl.pt
L Wang, Y Taniguchi, H Okamura… - Nucleic acids …, 2018 - academic.oup.com
The antigene strategy based on site-specific recognition of duplex DNA by triplex DNA formation has been exploited in a wide range of biological activities. However, specific triplex …
Number of citations: 18 academic.oup.com
AS Santos, AC Mortinho, MMB Marques - Molecules, 2018 - mdpi.com
Azaindoles are rare in nature but extremely attractive for drug discovery programs. Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions. …
Number of citations: 32 www.mdpi.com

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